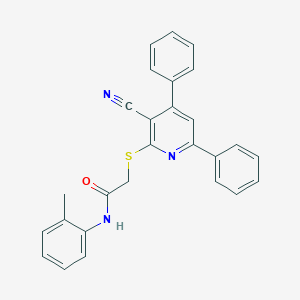![molecular formula C21H20O5 B407602 propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate CAS No. 300557-44-2](/img/structure/B407602.png)
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-methyl-3-nitroaniline, under acidic conditions.
Introduction of Substituents: The introduction of the methylethyl oxycarbonyl group and the 4-methylbenzoate group can be achieved through esterification and acylation reactions, respectively. These reactions often require the use of reagents such as acetic anhydride, pyridine, and catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and affecting cellular processes.
Targeting Receptors: Binding to cellular receptors and influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzo[b]furan: A derivative with a methyl group at the 2-position.
4-Methylbenzoate: A simpler ester derivative.
Uniqueness
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and potential biological activities. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
300557-44-2 |
|---|---|
分子式 |
C21H20O5 |
分子量 |
352.4g/mol |
IUPAC名 |
propan-2-yl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-12(2)24-21(23)19-14(4)25-18-10-9-16(11-17(18)19)26-20(22)15-7-5-13(3)6-8-15/h5-12H,1-4H3 |
InChIキー |
QLGYUDNSMOOZLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(3-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407523.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B407524.png)

![Methyl 4-(3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B407526.png)

![3-amino-N-(2-bromo-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407528.png)
![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407531.png)
![2-(4-chlorophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407535.png)
![4-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B407536.png)
![2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407539.png)
![4-{3-[(2-bromobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407540.png)
![2-(3-iodophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407541.png)
![2-(2-bromophenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407542.png)
